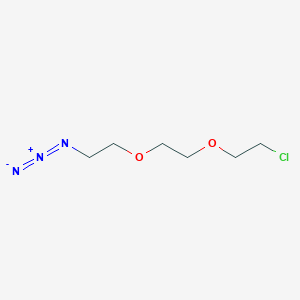

Chloro-PEG3-azide

Description

Chloro-PEG3-azide (CAS: GC59004) is a heterobifunctional linker widely used in bioconjugation and pharmaceutical research. Its structure comprises three key components:

- Reactive Chloride Group: The terminal chlorine atom exhibits enhanced reactivity due to anchimeric assistance from adjacent oxygen atoms, enabling efficient alkylation of nucleophilic groups (e.g., thiols, amines) .

- Azide Group: This moiety allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") or reduction to a primary amine for further conjugation with carbonyl-containing molecules .

- PEG3 Spacer: The triethylene glycol chain enhances water solubility, reduces steric hindrance, and improves biocompatibility, making it ideal for applications in drug delivery and biomaterial engineering .

This compound is primarily utilized for:

- Site-specific protein modification.

- Synthesis of antibody-drug conjugates (ADCs).

- Functionalization of nanoparticles and hydrogels.

Properties

Molecular Formula |

C6H12ClN3O2 |

|---|---|

Molecular Weight |

193.63 |

IUPAC Name |

1-azido-2-[2-(2-chloroethoxy)ethoxy]ethane |

InChI |

InChI=1S/C6H12ClN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 |

InChI Key |

DSRZDURQKUKXQO-UHFFFAOYSA-N |

SMILES |

C(COCCOCCCl)N=[N+]=[N-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Preparation Methods

The synthesis of Chloro-PEG3-azide typically involves the reaction of 2-chloroethanol with 2-(2-azidoethoxy)ethanol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the azidoethoxy group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Chloro-PEG3-azide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Click Chemistry:

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Common reagents used in these reactions include sodium azide, copper(I) catalysts for click chemistry, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloro-PEG3-azide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of polymer chemistry and materials science.

Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.

Mechanism of Action

The mechanism of action of Chloro-PEG3-azide is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The chloro group acts as a leaving group, allowing nucleophiles to attack and form new bonds. The azido group, on the other hand, participates in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Chloro-PEG3-azide with structurally or functionally related PEG-based linkers, highlighting key differences in reactivity, applications, and performance:

Key Observations:

Reactivity and Selectivity :

- This compound’s chloride group is uniquely suited for nucleophilic alkylation, outperforming bromo/iodo derivatives in environments where halogen reactivity is critical .

- Ald-Ph-PEG3-azide’s benzaldehyde group enables selective conjugation with primary amines, a niche application compared to broader nucleophile targeting by this compound .

Functional Versatility :

- Symmetrical azide linkers (e.g., Azide-PEG3-azide) lack alkylation capability but excel in dual Click Chemistry applications, such as polymer crosslinking .

- Carboxylic acid or amine-terminated PEG3-azides (e.g., Azido-PEG3-acid, Azide-PEG3-NH2) expand conjugation strategies to include carbodiimide or acylation reactions .

Kinetic Differences :

- Iodoacetamide-PEG3-azide reacts faster with thiols than bromoacetamide derivatives due to the higher leaving-group ability of iodine .

Biocompatibility: All compounds leverage PEG3’s hydrophilicity to enhance solubility and reduce immunogenicity, a critical factor in in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.